2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
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Overview
Description
“2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione” is a compound that belongs to the class of isoindoles . Isoindoles are important compounds in material science and as photosensitizers for photodynamic therapy . They are rather unstable compounds due to the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .
Synthesis Analysis
The synthesis of isoindoles has been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications . Aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Chemical Reactions Analysis
Isoindoles can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts . They are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .Properties
IUPAC Name |
2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCNWICBASWBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286080 |
Source
|
Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-88-6 |
Source
|
Record name | NSC43718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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